molecular formula C19H16N2O4S B5372927 3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid

3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid

Katalognummer B5372927
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: WTHRGSXFUYSVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CSBQ and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of CSBQ involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and cell growth. CSBQ also inhibits the activity of MMP-2, which is involved in cancer progression and metastasis. Additionally, it has been found to modulate the activity of several signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
CSBQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CSBQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

CSBQ has several advantages for lab experiments. It is a highly specific inhibitor of HDAC6 and MMP-2, which makes it a valuable tool for studying the role of these enzymes in disease progression. Additionally, CSBQ has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other inhibitors.
One limitation of CSBQ is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which limits its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of CSBQ. One potential area of research is the development of more potent and selective inhibitors of HDAC6 and MMP-2. Additionally, the role of CSBQ in other diseases, such as cardiovascular disease and diabetes, should be explored. Finally, the development of more effective formulations of CSBQ for in vivo administration should be a focus of future research.

Synthesemethoden

The synthesis of CSBQ involves the reaction of 5-bromo-2-chlorobenzoic acid with cyclopropylamine, followed by the reaction with isoquinoline-5-sulfonyl chloride. This reaction produces 3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

CSBQ has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes, including HDAC6 and MMP-2, which are involved in cancer progression and metastasis. CSBQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

3-(cyclopropylsulfamoyl)-5-isoquinolin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19(23)14-8-13(9-16(10-14)26(24,25)21-15-4-5-15)17-3-1-2-12-11-20-7-6-18(12)17/h1-3,6-11,15,21H,4-5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHRGSXFUYSVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.